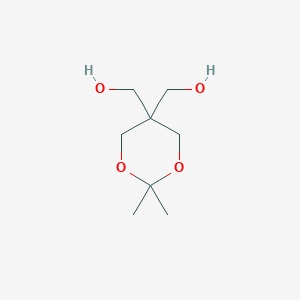

1,3-Dioxane-5,5-dimethanol, 2,2-dimethyl-

Cat. No. B3193913

Key on ui cas rn:

770-74-1

M. Wt: 176.21 g/mol

InChI Key: RECJHOHNSXVBQN-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09029568B2

Procedure details

Into a 5 L round-bottom flask fitted with a thermometer, a nitrogen-introducing tube, and a stirrer were charged 254 g of pentaerythritol and 2,500 g of N,N-dimethylformamide, and they were heated and dissolved at 80° C. After cooling to 25° C., 195 g of 2,2-dimethoxypropane and 3.6 g of p-toluenesulfonic acid monohydrate were placed therein and, with introduction of nitrogen thereinto, a reaction was carried out at 25° C. without further treatment. Neutralization was performed by adding 9.5 g of triethylamine and the reaction solution was concentrated. After concentration, the resulting powder was dispersed in 1 kg of hexane, followed by stirring and filtration. The hexane-washing step was repeated four times. The resulting cake was dissolved in 1 kg of ethyl acetate at 50° C. and, after insoluble matter was filtrated, 250 g of Kyoward 200B was added to the filtrate and adsorption treatment was performed at 50° C. for 1 hour. The filtrate was concentrated to obtain 2,2-dimethyl-5,5-bis(hydroxymethyl)-1,3-dioxane.

Identifiers

|

REACTION_CXSMILES

|

[OH:1][CH2:2][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:4][OH:5].CN(C)C=O.CO[C:17](OC)([CH3:19])[CH3:18].O.C1(C)C=CC(S(O)(=O)=O)=CC=1>C(N(CC)CC)C>[CH3:18][C:17]1([CH3:19])[O:5][CH2:4][C:3]([CH2:8][OH:9])([CH2:6][OH:7])[CH2:2][O:1]1 |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

254 g

|

|

Type

|

reactant

|

|

Smiles

|

OCC(CO)(CO)CO

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CN(C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

195 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C)(C)OC

|

Step Three

|

Name

|

|

|

Quantity

|

3.6 g

|

|

Type

|

reactant

|

|

Smiles

|

O.C1(=CC=C(C=C1)S(=O)(=O)O)C

|

Step Four

|

Name

|

|

|

Quantity

|

9.5 g

|

|

Type

|

solvent

|

|

Smiles

|

C(C)N(CC)CC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

25 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Into a 5 L round-bottom flask fitted with a thermometer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

a nitrogen-introducing tube, and a stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

were heated

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved at 80° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was carried out at 25° C. without further treatment

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction solution was concentrated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

After concentration

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

the resulting powder was dispersed in 1 kg of hexane

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

The hexane-washing step

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The resulting cake was dissolved in 1 kg of ethyl acetate at 50° C.

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

after insoluble matter was filtrated

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

250 g of Kyoward 200B was added to the filtrate and adsorption treatment

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

The filtrate was concentrated

|

Outcomes

Product

Details

Reaction Time |

1 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC1(OCC(CO1)(CO)CO)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |